molecular formula C19H19NO4 B278982 2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B278982
M. Wt: 325.4 g/mol
InChI Key: IYEWJOGCVSYGBW-VAWYXSNFSA-N
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Description

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a compound that has received considerable attention in the scientific community due to its potential applications in various fields. This molecule is also known as DMCM and is a member of the cycloheptatrienone family of compounds.

Mechanism of Action

DMCM binds to the benzodiazepine site on the GABAA receptor and acts as a competitive antagonist. This means that it blocks the binding of benzodiazepines, which are positive allosteric modulators of the receptor. By blocking the benzodiazepine site, DMCM reduces the inhibitory effects of GABA on the receptor, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
The primary effect of DMCM is the reduction of GABA-mediated inhibition in the brain. This leads to increased neuronal excitability and can result in seizures, convulsions, and other neurological symptoms. DMCM has also been shown to have anxiogenic and proconvulsant effects in animal models. Additionally, DMCM has been found to have antinociceptive effects, which means that it can reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of DMCM is its selectivity for the benzodiazepine site on the GABAA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of DMCM is its potential toxicity. It can cause convulsions and other neurological symptoms at high doses, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on DMCM. One area of interest is the development of new GABAA receptor antagonists with improved selectivity and fewer side effects. Another area of interest is the investigation of the role of GABAA receptors in the regulation of pain and inflammation. Finally, DMCM could be used as a tool to study the effects of GABAA receptor antagonists on the gut microbiome, which has been implicated in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of DMCM involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the corresponding cyanoacetate. This intermediate is then treated with methylamine and sodium methoxide to yield DMCM. The yield of DMCM is typically around 50-60%, and the purity can be improved through recrystallization.

Scientific Research Applications

DMCM has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. DMCM has been used to study the role of GABAA receptors in the regulation of anxiety, sleep, and memory. It has also been used to investigate the potential therapeutic effects of GABAA receptor antagonists in the treatment of epilepsy, depression, and other neurological disorders.

properties

Product Name

2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H19NO4/c1-20-15-9-5-4-8-14(18(15)22)16(21)12-11-13-7-6-10-17(23-2)19(13)24-3/h4-12H,1-3H3,(H,20,22)/b12-11+

InChI Key

IYEWJOGCVSYGBW-VAWYXSNFSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)OC)OC

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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